1-Methyl-1-propylpyrrolidinium iodide

Description

Overview of Ionic Liquids as Advanced Chemical Entities

Ionic liquids (ILs) are a class of salts that are in a liquid state at temperatures below 100 °C. researchgate.net Composed entirely of ions, they exhibit a unique set of properties that distinguish them from conventional molecular solvents. researchgate.net These properties include negligible vapor pressure, high thermal and chemical stability, non-flammability, and high ionic conductivity. researchgate.net

A significant advantage of ionic liquids is their "tunability." By altering the chemical structures of the cation and anion, their physicochemical properties such as viscosity, density, solubility, and electrochemical stability can be tailored for specific applications. researchgate.net This design flexibility has positioned them as advanced chemical entities with potential uses across various fields, including electrochemistry, organic synthesis, and materials science. researchgate.netnist.gov

Structural Characteristics of Pyrrolidinium (B1226570) Cations in Ionic Liquid Systems

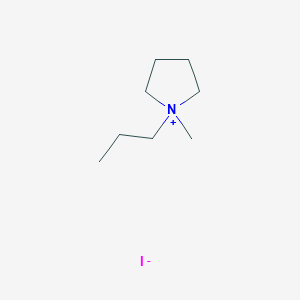

Pyrrolidinium-based ionic liquids feature a cation derived from a saturated five-membered nitrogen-containing ring, pyrrolidine. The cation, 1-methyl-1-propylpyrrolidinium (B8573862) ([C₃C₁Pyrr]⁺), is characterized by a central pyrrolidinium ring where the nitrogen atom is quaternized with a methyl group and a propyl group. nih.gov

The structure of the pyrrolidinium cation imparts specific properties to the resulting ionic liquid. The saturated nature of the ring generally leads to higher electrochemical stability compared to unsaturated heterocyclic cations like imidazolium (B1220033). researchgate.net The bond distances and angles within the pyrrolidinium cation are typically within normal ranges. For instance, in the crystal structure of 1-methyl-1-propylpyrrolidinium chloride, the propyl substituent and the ring both adopt energetically preferred conformations. chemrxiv.org

Significance of the 1-Methyl-1-propylpyrrolidinium Moiety in Contemporary Ionic Liquid Research

The 1-methyl-1-propylpyrrolidinium moiety is a subject of significant interest in contemporary ionic liquid research, particularly in the development of electrolytes for electrochemical devices like lithium-ion batteries. researchgate.netnist.gov The combination of thermal and electrochemical stability makes it a promising candidate for safer and more efficient energy storage solutions. researchgate.net

Contextualization of 1-Methyl-1-propylpyrrolidinium Iodide within the Broader Field of Ionic Liquid Science

This compound is a specific salt within the larger family of pyrrolidinium-based ionic liquids. It serves as a precursor in the synthesis of other ionic liquids through anion exchange reactions. nih.gov Unlike many of its counterparts with more complex anions, this compound has a relatively high melting point of approximately 120-142 °C, which means it is not a room-temperature ionic liquid. researchgate.netnih.gov

Its significance lies in its role as a synthetic building block and as a model compound for understanding the fundamental interactions between the 1-methyl-1-propylpyrrolidinium cation and a simple halide anion. Detailed studies of its crystal structure provide valuable insights into the packing and intermolecular forces that govern the properties of this class of materials. nih.gov

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, based on available data.

| Property | Value |

| Molecular Formula | C₈H₁₈IN |

| Molecular Weight | 255.14 g/mol |

| Melting Point | 120 °C (248 °F; 393 K) researchgate.net |

| CAS Number | 56511-19-4 |

| Synonyms | PMPyrr I, PYR13 I, N-Methyl-N-propylpyrrolidinium iodide researchgate.net |

Detailed Research Findings on this compound

Synthesis and Crystal Structure

A reported synthesis of this compound involves the reaction of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)amide with calcium iodide at 393 K. The product forms as colorless single crystals upon cooling. nih.gov

| Crystallographic Data for this compound | |

| Crystal System | Not specified in available data |

| Space Group | Not specified in available data |

| Key Structural Features | Distorted zinc blende-like arrangement; all-trans conformation of the propyl chain. nih.gov |

Thermal and Electrochemical Properties

While detailed thermal analysis data such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are not extensively reported specifically for this compound, its melting point is established at approximately 120 °C. researchgate.net For comparison, the related compound 1-methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide exhibits a melting point of 283 ± 1 K (approximately 10 °C). researchgate.net The thermal stability of pyrrolidinium-based ionic liquids is generally considered to be high. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-propylpyrrolidin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N.HI/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYGWUZWEXFLMJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCC1)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049320 | |

| Record name | 1-Methyl-1-propylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56511-19-4 | |

| Record name | 1-Methyl-1-propylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpyrrolidinium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ8X483U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Characterization Techniques and Structural Elucidation

Crystallographic and Morphological Investigations

To understand the precise three-dimensional arrangement of ions in the solid state, crystallographic studies are employed.

Single-crystal X-ray diffraction provides the definitive solid-state structure of 1-Methyl-1-propylpyrrolidinium (B8573862) iodide. The analysis reveals that the asymmetric unit of the crystal contains one independent 1-Methyl-1-propylpyrrolidinium cation and one iodide anion. iucr.org The study shows that the five-membered pyrrolidinium (B1226570) ring is not planar. The propyl chain attached to the nitrogen atom adopts an all-trans zigzag conformation. iucr.org This detailed structural information is crucial for understanding the packing of ions in the crystal lattice.

Interactive Data Table: Selected Crystallographic Data for 1-Methyl-1-propylpyrrolidinium Iodide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| N-C(methyl) Bond Length | 1.518 (5) Å | iucr.org |

| N-C(propyl) Bond Length | 1.520 (5) Å | iucr.org |

| Propyl Chain Conformation | All-trans | iucr.org |

Chromatographic Methods for Purity Verification (e.g., Ion Chromatography)

The purity of ionic liquids is critical as even small amounts of impurities, such as residual halides from synthesis, can significantly alter their physicochemical properties. mdpi.com Chromatographic techniques are essential for assessing the purity of this compound.

Ion Chromatography (IC) is a powerful and widely used method for the analysis of ionic liquids. researchgate.net It is particularly effective for the simultaneous detection and quantification of anions. researchgate.net In the case of this compound, IC can be used to determine the concentration of the iodide anion and to quantify any halide impurities, such as chloride or bromide, which may be present from the starting materials. researchgate.net Modern IC methods are highly sensitive and capable of quantifying these impurities at levels below 1 part per million (ppm). researchgate.net Other high-performance liquid chromatography (HPLC) techniques, such as reversed-phase or mixed-mode chromatography, can also be employed to separate and quantify both the cation and anion of the ionic liquid, providing a comprehensive assessment of its purity. sielc.comchromatographyonline.com

Computational and Theoretical Frameworks for Understanding 1 Methyl 1 Propylpyrrolidinium Ionic Liquids

Theoretical Studies of Intermolecular Interactions

Analysis of Cation-Anion Interactions, Hydrogen Bonding, and Charge Transfer

The defining characteristics of 1-Methyl-1-propylpyrrolidinium (B8573862) iodide, like other ionic liquids (ILs), are governed by the complex interplay of forces between the 1-methyl-1-propylpyrrolidinium ([PMPyr]⁺) cation and the iodide (I⁻) anion. Computational and theoretical frameworks are essential to dissect these interactions, which include electrostatic forces, hydrogen bonding, and charge transfer phenomena.

Cation-Anion Interactions: The primary interaction between the [PMPyr]⁺ cation and the I⁻ anion is electrostatic, or Coulombic, in nature. This strong attraction between the positively charged pyrrolidinium (B1226570) ring and the negatively charged iodide ion is the principal force responsible for the formation of the ionic liquid. The distribution of charge within the cation is not uniform; the positive charge is largely localized around the nitrogen atom. However, the surrounding methyl and propyl groups also influence the electrostatic potential.

Computational models, such as those employing Density Functional Theory (DFT), allow for the calculation of interaction energies between the ion pairs. For pyrrolidinium-based ILs, these interaction energies are significant, highlighting the strength of the cation-anion pairing. The precise geometry of the ion pair is a result of a balance between the strong electrostatic attraction and steric hindrance from the alkyl chains on the cation. The iodide anion, being spherical and possessing a diffuse negative charge, can position itself in various locations around the pyrrolidinium cation, with the most energetically favorable positions being in proximity to the positively charged nitrogen center and the hydrogen atoms of the pyrrolidinium ring and its alkyl substituents.

Hydrogen Bonding: While conventional hydrogen bonds (e.g., O-H···O, N-H···O) are absent in the aprotic [PMPyr]⁺ cation, weaker C-H···I⁻ hydrogen bonds play a crucial role in the structure and properties of 1-Methyl-1-propylpyrrolidinium iodide. rsc.orgfrontiersin.orgmdpi.comnih.gov The hydrogen atoms on the pyrrolidinium ring and the attached methyl and propyl groups are sufficiently electropositive to act as hydrogen bond donors to the electron-rich iodide anion. rsc.org

Theoretical calculations can identify and characterize these weak hydrogen bonds. Key indicators from these calculations include the C-H···I⁻ bond distance, which is typically shorter than the sum of the van der Waals radii of the involved atoms, and the C-H-I bond angle. Spectroscopic techniques, when compared with computational predictions of vibrational frequencies, can further confirm the presence of such interactions through shifts in the C-H stretching frequencies. In pyrrolidinium-based ILs, the hydrogen atoms on the carbon atoms adjacent to the nitrogen (the α-carbons) are generally the most acidic and therefore form the strongest hydrogen bonds with the anion. nih.gov

Charge Transfer: Beyond simple electrostatic interactions and hydrogen bonding, a degree of charge transfer occurs from the iodide anion to the 1-methyl-1-propylpyrrolidinium cation. This phenomenon can be conceptualized as a small degree of covalent character in the ionic bond. rsc.org Quantum chemical calculations are able to quantify this effect, often through population analysis methods which assign partial charges to each atom in the ion pair. rsc.org

The amount of charge transfer is an important factor in determining the properties of the ionic liquid. A greater degree of charge transfer can influence the electronic structure of the ions and, consequently, the electrochemical stability of the IL. rsc.org In the case of this compound, the iodide anion is a relatively good electron donor, and a measurable amount of electron density is expected to be transferred to the LUMO (Lowest Unoccupied Molecular Orbital) of the [PMPyr]⁺ cation.

| Interaction Type | Description | Key Theoretical Descriptors |

|---|---|---|

| Electrostatic (Coulombic) | Primary attractive force between the [PMPyr]⁺ cation and I⁻ anion. | Interaction Energy, Electrostatic Potential Maps, Inter-ionic Distance |

| Hydrogen Bonding | Weak, non-conventional C-H···I⁻ interactions between the cation's hydrogen atoms and the iodide anion. | Bond Distance (C-H···I⁻), Bond Angle (C-H-I), Vibrational Frequency Shifts |

| Charge Transfer | Transfer of electron density from the iodide anion to the [PMPyr]⁺ cation. | Natural Bond Orbital (NBO) Analysis, Partial Atomic Charges, HOMO-LUMO Energy Gap |

Application of Topological Analysis (e.g., Bader's Atoms in Molecules, AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's AIM, provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.govias.ac.innih.gov This method is particularly valuable for understanding the nuanced interactions within ionic liquids like this compound.

QTAIM analysis partitions the total electron density of a system into atomic basins, each containing a single nucleus. The boundaries between these basins are defined by zero-flux surfaces in the gradient vector field of the electron density. The key insights from an AIM analysis come from identifying and characterizing the critical points in the electron density, ρ(r).

For the cation-anion interactions in this compound, the most important critical points are the Bond Critical Points (BCPs). A BCP is a point of minimum electron density along the path of maximum electron density linking two interacting nuclei (a bond path). The presence of a BCP and its associated bond path between a hydrogen atom of the [PMPyr]⁺ cation and the iodide anion is a definitive indicator of a hydrogen bonding interaction.

The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the interaction. Key topological parameters at the BCP include:

The electron density (ρ(r_bcp)) : The magnitude of ρ at the BCP correlates with the strength of the interaction. Higher values indicate a stronger bond.

The Laplacian of the electron density (∇²ρ(r_bcp)) : The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions, such as ionic bonds and hydrogen bonds, ∇²ρ(r_bcp) is positive, signifying a depletion of electron density at the BCP. For covalent bonds, ∇²ρ(r_bcp) is negative, indicating a concentration of electron density.

The total energy density (H(r_bcp)) : The total energy density, which is the sum of the kinetic energy density (G(r_bcp)) and the potential energy density (V(r_bcp)), can also provide insight. For hydrogen bonds, H(r_bcp) is typically small and can be either positive or negative, with a negative value suggesting some degree of covalent character.

By applying AIM analysis to the computationally determined electron density of the this compound ion pair, one can map out the network of C-H···I⁻ hydrogen bonds. This allows for a comparison of the relative strengths of the hydrogen bonds formed with different hydrogen atoms on the cation (e.g., those on the methyl group vs. the propyl group vs. the pyrrolidinium ring). The analysis provides a more detailed and physically grounded picture of the cation-anion interactions than can be obtained from geometric criteria alone.

| Topological Parameter | Symbol | Interpretation for C-H···I⁻ Interactions |

|---|---|---|

| Electron Density at BCP | ρ(r_bcp) | Higher value indicates a stronger hydrogen bond. |

| Laplacian of Electron Density at BCP | ∇²ρ(r_bcp) | A positive value is characteristic of closed-shell interactions like hydrogen bonds. |

| Total Energy Density at BCP | H(r_bcp) | A negative value suggests partial covalent character in the hydrogen bond. |

Research Applications in Electrochemistry

Electrolytes for Advanced Energy Storage Systems

The unique physicochemical properties of the 1-Methyl-1-propylpyrrolidinium (B8573862) cation make it a prime candidate for electrolytes in a range of energy storage technologies. Its contributions are particularly notable in enhancing the safety and performance of batteries, supercapacitors, and solar cells.

Development in Lithium-Ion and Sodium-Ion Battery Technologies

In the realm of battery technology, the focus is often on improving safety, longevity, and performance under various conditions. Pyrrolidinium-based ionic liquids are investigated as alternatives to conventional flammable organic carbonate electrolytes. researchgate.net For these applications, the 1-Methyl-1-propylpyrrolidinium ([C₃mpyr]⁺) cation is typically combined with electrochemically stable anions like TFSI⁻ or FSI⁻ rather than iodide.

Research has shown that electrolytes containing the [C₃mpyr]⁺ cation can enhance the thermal stability of lithium-ion batteries. researchgate.net The polarity of the [C₃mpyr]⁺ cation has been found to influence the structure of the electric double layer at the electrode-electrolyte interface, which in turn affects sodium deposition and the nature of the solid-electrolyte interphase (SEI) in sodium-ion batteries. monash.edu

In sodium-ion battery research, an electrolyte containing N-Propyl-N-Methylpyrrolidinium bis(trifluoromethanesulfonyl)imide as an additive for a Na₃V₂(PO₄)₃/C (NVP/C) cathode demonstrated significantly improved performance. The cell with the ionic liquid additive maintained a stable capacity of 107.0±0.7 mAhg⁻¹ after 50 cycles at a C/2 rate, compared to only 85.0±1 mAhg⁻¹ for the cell with a standard organic electrolyte. This improvement was attributed to a more compact and stable interfacial layer on the cathode surface, which suppressed adverse reactions between the electrode and the electrolyte.

Application in Supercapacitors and Fuel Cells

The high electrochemical stability of the 1-Methyl-1-propylpyrrolidinium cation is also advantageous for high-voltage devices like supercapacitors. Ionic liquids based on this cation, such as 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)amide, are explored to extend the operating voltage window and enhance the safety of supercapacitors compared to traditional electrolytes.

In fuel cell technology, pyrrolidinium-based ionic liquids are investigated for use in polymer electrolyte membranes, particularly for operation at elevated temperatures and under non-humidified conditions. While research on the specific 1-Methyl-1-propylpyrrolidinium cation is part of a broader exploration, studies on similar structures like N-ethyl-N-methylpyrrolidinium fluorohydrogenate have shown promise. mdpi.com These ionic liquids, when incorporated into composite membranes, can facilitate proton conduction and enlarge the three-phase boundary area, which is crucial for the cell's electrochemical reactions. mdpi.com A composite membrane containing a related pyrrolidinium (B1226570) ionic liquid achieved an ionic conductivity of 41 mS·cm⁻¹ at 120 °C, enabling a maximum power density of 103 mW·cm⁻² at 50 °C under non-humidified conditions. mdpi.com

Role in Dye-Sensitized Solar Cells (DSSCs)

1-Methyl-1-propylpyrrolidinium iodide is particularly well-suited for application in dye-sensitized solar cells. In conventional DSSCs, the electrolyte contains a redox couple, most commonly the iodide/triiodide (I⁻/I₃⁻) pair. As a source of iodide ions, this compound serves as a key component of this redox mediator.

Ionic liquid-based electrolytes are favored in DSSCs for their extremely low vapor pressure and high thermal stability, which helps to circumvent issues of solvent leakage and evaporation that can compromise the long-term stability and performance of the solar cell. The use of pyrrolidinium-based iodide salts can lead to high power conversion efficiencies.

Design of Hybrid Electrolyte Systems

To balance properties such as ionic conductivity, viscosity, safety, and cost, researchers often design hybrid electrolytes that combine ionic liquids with other components like organic solvents, lithium salts, or polymers. The 1-Methyl-1-propylpyrrolidinium cation features prominently in these advanced electrolyte formulations.

Mixtures with Organic Solvents and Lithium Salts

Hybrid electrolytes created by mixing 1-Methyl-1-propylpyrrolidinium-based ionic liquids with conventional organic solvents (e.g., ethylene (B1197577) carbonate, diethyl carbonate) and lithium salts (e.g., LiPF₆, LiTFSI) have shown synergistic benefits. researchgate.netmonash.edu These mixtures can retain the safety advantages of the ionic liquid, such as non-flammability and higher thermal stability, while leveraging the high ionic conductivity and low viscosity of the organic solvent.

One detailed study investigated a hybrid electrolyte composed of 38% N-methyl-N-propyl-pyrrolidinium bis(trifluromethanesulfonyl)imide in a standard solution of LiPF₆ in ethylene carbonate and diethyl carbonate. researchgate.netmonash.edu This hybrid system exhibited improved thermal stability and lower interfacial resistance in lithium symmetric cells compared to the conventional electrolyte alone. researchgate.net When tested in a LiFePO₄/Li cell, the hybrid electrolyte yielded a higher discharge capacity of 148 mAh/g after 100 cycles, whereas the standard electrolyte delivered 141 mAh/g. researchgate.net Post-cycling analysis revealed that the hybrid electrolyte helped form a protective interface on the cathode, preventing the dissolution of iron from the electrode structure. researchgate.netmonash.edu

Table 1: Performance of LiFePO₄/Li Cells with Different Electrolytes

| Electrolyte Composition | Discharge Capacity (after 100 cycles) | Key Finding |

|---|---|---|

| Standard Organic Electrolyte (LP30) | 141 mAh/g | Standard performance with observed iron dissolution. |

| Hybrid Electrolyte (HE) with 38% [C₃mpyr][TFSI] | 148 mAh/g | Improved capacity and prevention of iron dissolution. |

| Pure Ionic Liquid ([C₃mpyr][TFSI]) | 45 mAh/g | Lower capacity, likely due to higher viscosity. |

Data sourced from research on hybrid electrolytes. researchgate.net

Integration into Polymer Electrolyte Composites

For the development of all-solid-state and flexible batteries, the 1-Methyl-1-propylpyrrolidinium cation is integrated into polymer electrolyte composites. These materials, often in the form of gels or solid films, combine the mechanical robustness and flexibility of a polymer matrix with the ionic conductivity of the ionic liquid.

In one study, a hybrid gel polymer electrolyte was prepared using poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and 1-methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PMPyrrTFSI). The composition was optimized to achieve a maximum ionic conductivity of 6.93 × 10⁻⁴ S cm⁻¹ at room temperature. The optimized gel electrolyte was transparent, mechanically stable, and thermally stable up to 420 °C. A solid-state cell using this composite electrolyte with a lithium iron phosphate (B84403) cathode delivered a high discharge capacity of 151 mAh g⁻¹ at room temperature, demonstrating good rate capability and cycling performance.

Table 2: Properties of Optimized Gel Polymer Electrolyte Composite

| Component | Weight Percentage |

|---|---|

| PVdF-HFP | Variable |

| LiTFSI | 30% |

| PMPyrrTFSI | 60% |

Data highlights the composition that achieved the highest ionic conductivity.

Electrochemical Stability and Performance Characterization

Following a comprehensive review of available scientific literature, detailed research findings, including specific data on the electrochemical stability and performance characterization of this compound, are not extensively reported. The focus of electrochemical research for energy storage applications has predominantly been on ionic liquids containing the 1-Methyl-1-propylpyrrolidinium (PMPyrr or PYR₁₃) cation paired with anions that exhibit high electrochemical stability, such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)imide ([FSI]⁻).

These alternative salts are favored for their wide electrochemical stability windows, often around 5 V or greater, which makes them suitable for high-voltage applications like lithium-ion batteries and supercapacitors. researchgate.netacs.org For instance, N-alkyl-N-methylpyrrolidinium FSI salts are noted to have an electrochemical stability window of approximately 5 V. researchgate.net Similarly, pyrrolidinium-based ionic liquids with TFSI anions are recognized for their large electrochemical stability, contributing to their successful application in various aprotic battery formulations. researchgate.net

The electrochemical stability window of an ionic liquid is fundamentally determined by the oxidation potential of its anion and the reduction potential of its cation. monash.edu The iodide anion (I⁻) is known to have a significantly lower oxidation potential compared to anions like [TFSI]⁻ or [FSI]⁻. The electro-oxidation of iodide to iodine occurs at a relatively low potential, which inherently limits the anodic stability of any iodide-based ionic liquid. monash.edu This characteristic generally makes iodide salts less suitable for applications requiring high operating voltages.

While some studies mention the synthesis of pyrrolidinium-based ionic liquids as iodide salts, this is often an intermediate step before an anion exchange is performed to create a more electrochemically stable salt, such as one containing the TFSI anion. acs.org Research into iodide-based ionic liquids in electrochemistry often focuses on their role in specific redox systems, such as dye-sensitized solar cells or redox flow batteries, where the iodide/triiodide redox couple is active, rather than their use as a wide-window stable electrolyte.

Due to the limited anodic stability of the iodide anion, detailed performance characterizations such as ionic conductivity and cycling performance in high-voltage electrochemical devices for this compound are not available in the reviewed literature. Consequently, data tables detailing these specific performance metrics for this compound cannot be generated.

Applications in Catalysis and Chemical Synthesis

Role as Reaction Media and Solvents in Organic Transformations

Pyrrolidinium-based ionic liquids, a category that includes 1-Methyl-1-propylpyrrolidinium (B8573862) iodide, are recognized for their utility as solvents in a range of organic reactions. Their negligible vapor pressure, high thermal stability, and tunable solubility make them attractive alternatives to conventional volatile organic solvents.

One of the key areas where these ionic liquids have been explored is in cycloaddition reactions, such as the Diels-Alder reaction. The use of pyrrolidinium (B1226570) ionic liquids can influence the reaction rate and stereoselectivity of these transformations. For instance, in the reaction between cyclopentadiene (B3395910) and an alkyl acrylate, employing a pyrrolidinium ionic liquid in the presence of a metal chloride and a triflate catalyst has been shown to result in shorter reaction times and higher conversion rates compared to traditional organic solvents. A notable outcome in many of these cases is the preferential formation of the endo isomer, highlighting the solvent's role in directing the stereochemical course of the reaction.

The general structure of pyrrolidinium-based ionic liquids allows for significant variation in the anion, which in turn modifies the physical and chemical properties of the solvent. This "tunability" is a significant advantage, allowing for the design of a solvent optimized for a specific reaction. While direct studies on 1-Methyl-1-propylpyrrolidinium iodide as a solvent for a wide array of organic transformations are not extensively documented, its classification as a pyrrolidinium ionic liquid suggests its potential applicability in these contexts.

Function as Catalysts and Catalyst Supports

The iodide component of this compound positions it as a potential catalyst in various reactions. Iodine and its compounds have a long history of use as catalysts in organic synthesis. For example, molecular iodine can act as a Lewis acid to catalyze reactions such as esterification, acetalization, and the synthesis of heterocyclic compounds.

In the broader context of ionic liquids, those containing iodide have been investigated for their catalytic activity. The iodide ion can participate in halogen bonding, a type of non-covalent interaction that can activate substrates and facilitate reactions. Furthermore, certain ionic liquids can serve as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts for a variety of transformations.

While there is no specific evidence of this compound acting as a direct catalyst or being used to generate a catalyst, its structure is amenable to such roles. The pyrrolidinium cation could potentially be functionalized to create a task-specific ionic liquid with catalytic properties. Additionally, the iodide anion's known catalytic activities in other systems suggest a plausible, though underexplored, role for this compound.

Ionic liquids are also extensively used as supports for catalysts. Their ability to dissolve a wide range of organic and inorganic compounds makes them excellent media for immobilizing metal catalysts. This approach can enhance catalyst stability and facilitate its recovery and reuse, which are key principles of green chemistry. The non-volatile nature of ionic liquids prevents the leaching of the catalyst into the product stream. Although no specific examples of this compound being used as a catalyst support were found, the general properties of pyrrolidinium-based ionic liquids make this a viable area for future investigation.

Utility in Polymerization Processes

The iodide anion of this compound is particularly relevant in the field of polymer chemistry, specifically in controlled radical polymerization techniques. Iodide salts can act as catalysts or mediators in processes such as iodine-mediated photo-atom transfer radical polymerization (photo-ATRP) and reverse iodine transfer polymerization (RITP).

In iodine-mediated photo-ATRP, iodide salts can catalyze the polymerization under visible light, offering a metal-free alternative to traditional ATRP methods. This is advantageous in applications where metal contamination is a concern. The mechanism involves the reversible transfer of an iodine atom between a dormant polymer chain and a propagating radical, which allows for control over the polymer's molecular weight and dispersity.

Similarly, in RITP, an ethylenically unsaturated monomer is polymerized in the presence of molecular iodine and a radical initiator. Iodide salts can be used in this process to facilitate the in-situ formation of the chain transfer agent. These methods are valuable for synthesizing well-defined polymers with complex architectures.

While the specific use of this compound in these polymerization techniques has not been explicitly reported, its composition as an iodide salt makes it a potential candidate for such applications. The pyrrolidinium cation could also influence the solubility of the monomers and polymers, potentially affecting the polymerization kinetics and the properties of the final material.

Application in Biocatalytic Systems and Enzyme Reactions

Ionic liquids have emerged as promising solvents for biocatalysis, offering advantages over both aqueous and traditional organic solvents. They can enhance the stability and activity of enzymes, and in some cases, enable reactions that are not feasible in conventional media. Pyrrolidinium-based ionic liquids are among the various classes of ionic liquids that have been investigated for their compatibility with enzymes.

The primary challenge in using ionic liquids in biocatalysis is maintaining the enzyme's native conformation and activity. The properties of the ionic liquid, such as its hydrophobicity, viscosity, and the nature of the cation and anion, all play a crucial role. Research has shown that lipases, a class of enzymes widely used in industrial biocatalysis, can exhibit enhanced stability in certain ionic liquids compared to organic solvents.

However, the choice of ionic liquid is critical, as some can be denaturing to enzymes. "Hydrophilic" ionic liquids have, in some studies, been shown to lead to a loss of lipase (B570770) activity. While there is no specific data on the performance of this compound in biocatalytic systems, the general findings for pyrrolidinium-based ionic liquids suggest that its suitability would need to be experimentally determined for specific enzyme-substrate systems. The potential to tune the properties of the ionic liquid by altering the cation and anion offers a pathway to designing a solvent environment that is optimal for a particular biocatalytic transformation.

Materials Science and Engineering Implementations

Fabrication of Conductive Polymers

Ionic liquids, a class of salts that are liquid at low temperatures, are integral to the advancement of conductive polymer systems, where they can function as electrolytes, plasticizers, or polymerization media. The presence of the iodide anion in 1-Methyl-1-propylpyrrolidinium (B8573862) iodide suggests a potential role in polymerization processes such as reverse iodine transfer polymerization (RITP), a method used for the controlled polymerization of certain monomers. google.com

While direct research detailing the use of 1-Methyl-1-propylpyrrolidinium iodide in fabricating conductive polymers is not extensively documented, related pyrrolidinium-based ionic liquids have been explored for electrochemical applications. For instance, 1-Methyl-1-propylpyrrolidinium bis(trifluoromethyl sulfonyl)imide has been incorporated into polymer composites to act as an electrolyte membrane for supercapacitors. nih.gov The key to a conductive polymer is the presence of conjugated double bonds along its backbone and the introduction of charge carriers, a process known as "doping". nobelprize.org Ionic liquids can facilitate this process by providing a medium for electrochemical doping or by acting as the dopant itself. The unique properties of ionic liquids, including their ionic conductivity and electrochemical stability, make them suitable for enhancing the performance of polymer-based electrochemical devices. researchgate.netscience.gov

Synthesis and Processing of Advanced Nanomaterials

The synthesis and processing of nanomaterials, which possess unique electronic, optical, and mechanical properties, is a rapidly growing field. mdpi.commdpi.com Ionic liquids are increasingly used in this area as they provide a structured and stabilizing environment for the formation and dispersion of nanoscale structures. nih.gov

Ionic liquids can serve as effective media for creating colloidal suspensions and facilitating the dispersion of metal or inorganic nanoparticles. researchgate.net This capability allows for the synthesis of advanced nanocomposites where the ionic liquid acts as a solvent, a stabilizer for the nanoparticles, and a template for their growth. The combination of ionic liquids and nanoparticles can lead to hybrid materials with synergistic properties. nih.gov For example, silica (B1680970) nanoparticles dispersed in a propyl-methyl-imidazolium iodide electrolyte were found to increase the charge transport and efficiency of dye-sensitized solar cells. mdpi.com Although specific studies focusing on this compound are limited, its nature as an ionic liquid makes it a candidate for similar applications in creating and stabilizing nanoparticle and composite systems. researchgate.netroco.global

Utilization as Heat Transfer Media

The search for efficient and sustainable heat transfer fluids is critical for energy management in various industrial processes. dlr.de Ionic liquids are considered promising candidates for this application due to their negligible vapor pressure, non-flammability, wide liquid range, and high thermal and chemical stabilities. researchgate.net Commercial suppliers of this compound identify "Heat Transfer Media" as a potential application for this class of compounds. iolitec.de

Detailed studies on the thermophysical properties of the closely related compound, 1-methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C3C1pyr][NTf2]), highlight the potential of the 1-methyl-1-propylpyrrolidinium cation in this context. researchgate.netresearchgate.net This analogue exhibits a very wide liquid range and high decomposition temperatures, which are critical properties for heat transfer fluids. researchgate.net For example, N-methyl-N-propyl-pyrrolidinium-TFSI shows high thermal stability up to 548–573 K (275-300 °C). researchgate.net The energy storage density of these pyrrolidinium-based liquids is high, at approximately 1.98 MJ·m⁻³·K⁻¹, and their thermal conductivity is comparable to that of commercial heat transfer fluids. researchgate.net

Table 1: Thermal Properties of 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C3C1pyr][NTf2]), a Structural Analogue of this compound.

| Property | Value | Source |

| Decomposition Onset Temperature | 771 K (498 °C) | researchgate.net |

| Melting Point | 283 ± 1 K (10 °C) | researchgate.net |

| Liquid Range | ~480 K | researchgate.net |

| Energy Storage Density | ~1.98 MJ·m⁻³·K⁻¹ | researchgate.net |

Advanced Separation and Extraction Technologies

Liquid-Liquid Extraction Processes

Liquid-liquid extraction (LLE) is a widely used separation technique that relies on the differential solubility of a compound between two immiscible liquid phases. nih.gov Pyrrolidinium-based ionic liquids have demonstrated considerable potential as extraction solvents for a range of compounds, showcasing their versatility in LLE. uva.esacs.org These ILs can be tailored by modifying the cation or anion to enhance selectivity and extraction efficiency for specific target molecules. acs.orgresearchgate.net

Research has shown the effectiveness of pyrrolidinium-based ILs in separating aromatic compounds from aliphatic hydrocarbons. For instance, 1-butyl-1-methylpyrrolidinium-based ILs have been successfully used to extract benzene (B151609) from its mixtures with octane, decane, and dodecane. uva.esacs.org The high selectivity values achieved confirm that these ILs are suitable for this separation, outperforming many traditional organic solvents. uva.es The choice of anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or dicyanamide (B8802431) ([DCA]⁻), can subtly influence the extraction performance. uva.es

Furthermore, these ionic liquids are effective in more complex applications, such as extracting valuable components from biomass. Pyrrolidinium-based ILs have been employed for the effective extraction of lignin (B12514952) from lignocellulosic materials like corn stalk, which is a critical step in biofuel production. ncsu.edu In another high-value application, functionalized pyrrolidinium (B1226570) ILs have shown ultrahigh extraction capacities for gold (Au(III)) from electronic waste, with efficiencies influenced by the N-substituents on the pyrrolidinium ring. acs.org These examples highlight the broad applicability of the 1-methyl-1-propylpyrrolidinium (B8573862) cation's family in sophisticated LLE processes.

| Target Compound | Matrix | Ionic Liquid Cation | Anion | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzene | Aliphatic Hydrocarbons (octane, decane, dodecane) | 1-Butyl-1-methylpyrrolidinium (B1250683) | [TfO]⁻, [NTf₂]⁻, [DCA]⁻ | High selectivity and solute distribution ratios demonstrate suitability as an extraction solvent. | uva.esacs.org |

| Lignin | Corn Stalk (Lignocellulose) | 1-Methyl-1-propylpyrrolidinium (related) | Cl⁻ | Achieved 10.17% recovery of original lignin under mild conditions (90 °C, 30 min). | ncsu.edu |

| Gold (Au(III)) | Aqueous HCl solution (simulated E-waste) | N-butyl-N-methylpyrrolidinium, N-(2-ethoxy-2-oxoethyl)-N-methyl-pyrrolidinium | [NTf₂]⁻ | Ultrahigh extraction capacities, up to 524.6 mg·g⁻¹, were achieved. | acs.org |

| Phenolic Compounds | Aqueous Systems | 1-Hexyl-1-methylpyrrolidinium | [NTf₂]⁻ | High extraction efficiencies were obtained, driven significantly by hydrogen bonding interactions. | researchgate.net |

Application in Polymer Inclusion Membranes for Selective Ion Separation

Polymer Inclusion Membranes (PIMs) represent a significant advancement in membrane-based separation technology, combining the properties of liquid membranes and solid polymeric membranes. rsc.org These membranes typically consist of a base polymer (like cellulose (B213188) triacetate or polyvinyl chloride), a plasticizer, and an ion carrier (extractant), which is responsible for the selective transport of target ions across the membrane. ijsr.netresearchgate.net The incorporation of ionic liquids as carriers in PIMs has been shown to enhance both the selectivity and efficiency of metal ion separation. rsc.org

The function of the IL carrier is to bind with the specific ion of interest on the feed side of the membrane and transport it across to the receiving phase, where the ion is released. ijsr.net This process allows for the highly selective removal and recovery of valuable or toxic metal ions from complex aqueous solutions. nih.gov PIMs are noted for their excellent stability and reusability compared to other liquid membrane types. rsc.orgnih.gov

While specific studies detailing the use of 1-Methyl-1-propylpyrrolidinium iodide as a carrier in PIMs are not prevalent, the principle has been demonstrated with other ionic liquids, such as Aliquat 336 (a quaternary ammonium (B1175870) salt), for the removal of arsenate and phosphate (B84403). ijsr.net PIMs containing various carriers have been successfully used to separate a wide range of metal ions, including palladium(II), zinc(II), nickel(II), cadmium(II), and lead(II). ijsr.netmdpi.com The transport efficiency and selectivity of these membranes are influenced by factors such as the composition of the membrane, the pH of the feed solution, and the hydrophobicity of the carrier molecule. researchgate.netmdpi.com The 1-Methyl-1-propylpyrrolidinium cation, as part of an ionic liquid, could theoretically serve as a cation-exchange carrier for anionic metal complexes.

| Target Ion(s) | Carrier (Extractant) | Base Polymer | Key Application/Finding | Reference |

|---|---|---|---|---|

| Palladium(II), Zinc(II), Nickel(II) | 1-Alkyltriazoles | Not specified | Effective separation of Pd(II) from Zn(II) and Ni(II) in acidic chloride solutions. Recovery of Pd(II) reached 98%. | mdpi.com |

| Cadmium(II), Lead(II) | 1-Alkylimidazole | Cellulose Triacetate (CTA) | Cd(II) ions can be effectively separated from Pb(II) ions, with fluxes increasing with carrier basicity. | ijsr.net |

| Arsenate, Phosphate | Aliquat 336 (Ionic Liquid) | Cellulose Triacetate (CTA) | Demonstrated the removal of arsenate and phosphate from water, with performance enhanced by nanoparticle doping. | ijsr.net |

| Zinc(II), Cadmium(II), Lead(II) | 1-Decyltriazole | Cellulose Triacetate (CTA) | Achieved selective transport of Zn(II), Cd(II), and Pb(II) from nitrate (B79036) solutions, with fluxes depending on the carrier used. | researchgate.net |

Extraction of Specific Anions (e.g., Iodide) from Complex Matrices

The extraction of specific compounds from complex matrices, such as biological fluids or environmental samples, is a critical step in analytical toxicology and environmental monitoring. nih.gov Traditional methods like LLE and solid-phase extraction (SPE) can be laborious and lack selectivity. nih.govamericanlaboratory.com Ionic liquids, including those with the 1-Methyl-1-propylpyrrolidinium cation, offer a promising alternative due to their tunable nature, which allows for the design of task-specific extraction systems.

In the context of anion extraction, this compound could function through an anion-exchange mechanism. The iodide anion of the IL can be exchanged with a target anion in the sample matrix. This process is governed by the relative affinities of the anions for the pyrrolidinium cation and their partitioning behavior between the aqueous sample phase and the IL phase. For instance, the extraction of iodine from aqueous solutions is a well-established process, often involving its higher solubility in an organic phase. csub.edu

While direct applications of this compound for iodide extraction from complex matrices are not widely documented, the principles are supported by extensive research on IL-based separations. For example, guanidinium-based ionic liquids have been used to modify magnetic nanocomposites for the efficient extraction of DNA (anionic biopolymer) from complex biological samples like whole blood and cell lysates. rsc.org This demonstrates the potential of IL-modified phases for capturing specific anions from challenging matrices. The successful extraction and quantification of iodine from diverse matrices like dietary supplements and food samples have been achieved using various analytical methods, underscoring the importance of effective extraction protocols. researchgate.net The use of an IL like this compound could potentially streamline such extractions by providing a selective and efficient liquid phase for anion capture.

Comparative Analysis and Structure Performance Relationships

Influence of Cation Structure on Ionic Liquid Behavior

The structure of the cation is a primary determinant of the physicochemical properties of an ionic liquid. The five-membered pyrrolidinium (B1226570) ring of 1-methyl-1-propylpyrrolidinium (B8573862) imparts specific characteristics that differentiate it from other common cations like piperidinium (B107235) and imidazolium (B1220033).

Comparative Studies of Pyrrolidinium, Piperidinium, and Imidazolium Cations

Research comparing pyrrolidinium, piperidinium, and imidazolium cations highlights significant differences in their thermal stability, solubility, and electrochemical properties.

Thermal Stability and Solubility : Dicationic ionic liquids featuring pyrrolidinium and piperidinium cations have been synthesized and characterized to evaluate the effect of the ring size and linker chain length on their properties. nih.gov Thermogravimetric analysis has shown that both pyrrolidinium and piperidinium salts exhibit good thermal stability, comparable to that of imidazolium-based dicationic ionic liquids. nih.gov However, their thermal behavior upon melting differs significantly, with pyrrolidinium salts showing high melting temperatures, while piperidinium compounds tend to degrade before melting. nih.gov Furthermore, pyrrolidinium-based salts generally display higher solubility in various solvents compared to their piperidinium counterparts. nih.gov

Electrochemical Stability : In the context of electrolytes for lithium batteries, pyrrolidinium-based ionic liquids are recognized for their advantageous properties, including high conductivity, low viscosity, and good electrochemical stability. rsc.org Comparative studies with imidazolium-based electrolytes have shown that pyrrolidinium-based systems can exhibit higher electrochemical stabilities. diva-portal.org

Photophysical Properties : Computational studies have revealed differences in the photophysical properties of these cations. Pyrrolidinium and piperidinium, as cyclic aliphatic structures, show significant structural changes in their triplet excited states compared to their ground states, which can affect their phosphorescence efficiency. nih.gov Aromatic cations like imidazolium and pyridinium (B92312) exhibit less structural change upon excitation. nih.gov

The following table summarizes some key comparative properties of these cations.

| Cation Family | Key Structural Feature | Typical Properties |

| Pyrrolidinium | Five-membered saturated ring | Good thermal and electrochemical stability, high conductivity, low viscosity. nih.govrsc.org |

| Piperidinium | Six-membered saturated ring | Good thermal stability, but can degrade before melting; lower solubility than pyrrolidinium. nih.gov |

| Imidazolium | Five-membered aromatic ring | Good thermal stability, but potentially lower electrochemical stability than pyrrolidinium. nih.govdiva-portal.org |

Impact of Anion Identity on System Properties

The anion paired with the 1-methyl-1-propylpyrrolidinium cation plays a crucial role in defining the final properties of the ionic liquid. The choice of anion can significantly alter characteristics such as melting point, viscosity, and solubility.

Comparative Studies with Halide, Imide, Triflate, and Other Anions

Extensive research has been conducted to understand how different anions influence the behavior of pyrrolidinium-based ionic liquids.

Halide Anions (e.g., Iodide, Bromide, Chloride) : The nature of the halide anion affects the cation-anion interaction strength. For imidazolium-based ionic liquids, the interaction energy decreases as the size of the halide anion increases (Cl⁻ > Br⁻ > I⁻). researchgate.net This is primarily due to the electrostatic interaction being the major attractive force. researchgate.net The smaller chloride and bromide anions tend to locate within the plane of the imidazolium ring, while the larger iodide anion can also be found above the plane. researchgate.net This variation in interaction strength and geometry influences the physical properties of the resulting ionic liquid.

Imide Anions (e.g., Bis(trifluoromethanesulfonyl)imide - TFSI) : TFSI is a widely used anion that often imparts desirable properties such as low viscosity and high thermal stability. Molecular dynamics simulations of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide have provided insights into its structure and ion transport, showing good agreement with experimental data on density, conductivity, and viscosity. nih.gov The degree of electrochemical reversibility and solubility of polysulfides in lithium-sulfur batteries is drastically affected by the anion, with TFSI showing good compatibility. researchgate.net

Triflate Anion (OTf) : The triflate anion is known for its high thermal and electrochemical stability. nih.gov In some applications, such as the separation of aliphatic from aromatic hydrocarbons, the triflate anion has shown better selectivity than the bis(trifluoromethylsulfonyl)imide anion when paired with the same cation. mdpi.com

The table below provides a qualitative comparison of the influence of different anions on the properties of pyrrolidinium-based ionic liquids.

| Anion Type | Anion Example | Influence on Properties |

| Halide | Iodide (I⁻) | Stronger cation-anion interactions compared to larger anions, can lead to higher melting points. researchgate.net |

| Imide | Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | Often results in lower viscosity, good thermal and electrochemical stability. nih.govresearchgate.net |

| Triflate | Trifluoromethanesulfonate (OTf⁻) | High thermal and electrochemical stability, can offer high selectivity in certain separation processes. nih.govmdpi.com |

Effects of Alkyl Chain Length and Substitutions on Ionic Liquid Characteristics

Modifying the alkyl chains on the pyrrolidinium cation provides a powerful tool for fine-tuning the properties of the resulting ionic liquid.

Increasing the length of the alkyl chain on the pyrrolidinium cation generally leads to a decrease in density and an increase in viscosity. chim.it This is attributed to less efficient packing of the ions and increased van der Waals interactions between the longer alkyl chains. chim.itrsc.org For instance, in a series of 1-alkyl-3-methylimidazolium fluorohydrogenate salts, the temperature range of the liquid crystalline mesophase was found to increase with the length of the alkyl chain. nih.gov

The solubility of pyrrolidinium-based ionic liquids is also influenced by the alkyl chain length. An increase in the alkyl chain length on the cation can lead to increased solubility in certain solvents. researchgate.net For example, 1-propyl-1-methylpyrrolidinium triflate, with a longer alkyl chain, has a lower melting temperature and higher solubility in water and alcohols compared to 1-ethyl-1-methylpyrrolidinium (B14711122) triflate. mdpi.com

The effect of alkyl chain length on various properties is summarized in the following table.

| Property | Effect of Increasing Alkyl Chain Length |

| Density | Generally decreases due to less efficient packing. chim.it |

| Viscosity | Generally increases due to stronger van der Waals interactions. chim.it |

| Conductivity | Tends to decrease as viscosity increases. |

| Solubility | Can increase in certain solvents. mdpi.comresearchgate.net |

| Melting Point | Can decrease, particularly with asymmetric cations. mdpi.com |

Investigations of Binary and Ternary Mixtures with Solvents and Salts

The behavior of 1-methyl-1-propylpyrrolidinium iodide in mixtures with other components is crucial for its application in various fields, particularly in electrochemistry.

Binary Mixtures with Solvents : The phase behavior of binary systems containing 1-alkyl-1-methylpyrrolidinium triflate ionic liquids with water or alcohols has been investigated. mdpi.comresearchgate.net These studies show that the structure of the pyrrolidinium cation, including the length of the alkyl substituents, influences the melting temperature and phase behavior. mdpi.com For instance, ionic liquids with more asymmetric cations tend to have lower melting temperatures and higher solubility. mdpi.com Binary mixtures of 1-butyl-1-methylpyrrolidinium (B1250683) bis{(trifluoromethyl)sulfonyl}imide with nitrile solvents have been studied as potential electrolytes for electrochemical energy storage applications. acs.org

Binary and Ternary Mixtures with Salts : The addition of lithium salts to pyrrolidinium-based ionic liquids is a common strategy for developing electrolytes for lithium batteries. Phase diagrams for mixtures of bis(trifluoromethanesulfonyl)imide (TFSI⁻) salts containing Li⁺ and N-alkyl-N-methylpyrrolidinium (PYR₁R⁺) cations have been reported. acs.org These studies have identified the formation of mixed salt crystalline phases that can influence the performance of these electrolytes. acs.org Ternary mixtures of N-butyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide, a lithium salt with the same anion, and carbonate solvents have also been investigated as advanced electrolytes. sciforum.net These studies have shown a reduction in the crystallinity of the ternary mixtures and an increase in electrical conductivity with temperature. sciforum.net

Future Directions and Emerging Research Avenues

Rational Design of Task-Specific 1-Methyl-1-propylpyrrolidinium-Based Ionic Liquids

The concept of "task-specific ionic liquids" (TSILs) represents a paradigm shift in solvent and material design, moving from selecting existing compounds to engineering new ones with predefined functionalities. researchgate.net This approach involves the deliberate combination of cations, anions, and substituents to create ILs with properties tailored for specific applications. chemengineerkey.com The 1-Methyl-1-propylpyrrolidinium (B8573862) cation serves as a versatile and stable scaffold for such molecular engineering.

The rational design of TSILs is increasingly guided by computational methods, such as computer-aided molecular design (CAMD), which can predict the properties of countless potential cation-anion combinations, thereby streamlining the experimental screening process. chemengineerkey.com The design strategy often involves covalently tethering functional groups to the cation or anion to impart specific capabilities like enhanced solvency, catalytic activity, or selective extraction of target molecules. researchgate.net

Key Research Thrusts:

Functional Group Incorporation: Future research will likely focus on modifying the propyl chain or the pyrrolidinium (B1226570) ring of the 1-Methyl-1-propylpyrrolidinium cation with functional groups (e.g., hydroxyl, ether, nitrile, or urea/thiourea moieties). This strategy can enhance interactions with specific solutes, making them highly effective for applications like CO2 capture, biomass processing, or the extraction of metal ions from aqueous solutions. nih.gov

Anion Pairing: The properties of 1-Methyl-1-propylpyrrolidinium-based ILs are profoundly influenced by the choice of anion. While the iodide anion is fundamental, pairing the cation with other anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or dicyanamide (B8802431) ([DCA]⁻) can dramatically alter viscosity, thermal stability, electrochemical window, and miscibility. acs.orgmdpi.commdpi.com Systematic studies that correlate anion structure with bulk properties are crucial for designing ILs for applications ranging from electrochemistry to liquid-liquid separations. researchgate.netchemengineerkey.com

Protic Variants: The creation of protic ionic liquids (PILs) by pairing the pyrrolidinium cation with a Brønsted acid anion (e.g., hydrogensulfate) is another promising avenue. rsc.org These PILs possess a network of hydrogen bonds and labile protons, making them excellent candidates for applications in acid catalysis, such as in esterification reactions, and as electrolytes in fuel cells. rsc.org

The ability to fine-tune the molecular architecture of 1-Methyl-1-propylpyrrolidinium-based salts allows for the creation of a vast library of materials with customized properties, moving far beyond the capabilities of conventional molecular solvents. chemengineerkey.com

Innovations in Sustainable Chemical Processes and Green Chemistry Applications

A significant driver for ionic liquid research is the pursuit of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Pyrrolidinium-based ionic liquids, including derivatives of 1-Methyl-1-propylpyrrolidinium iodide, are emerging as key players in this field due to their favorable environmental profiles compared to more traditional ionic liquids.

A notable advantage of pyrrolidinium-based ILs is their often lower toxicity. acs.org Studies have shown that pyrrolidinium cations are generally less toxic towards microorganisms like E. coli and normal human dermal fibroblast cells than the widely studied imidazolium (B1220033) and piperidinium (B107235) cations. acs.orgbohrium.comresearchgate.netnih.gov This characteristic makes them more environmentally benign and suitable for designing sustainable bioprocesses. bohrium.comnih.gov The negligible vapor pressure of these ILs also mitigates air pollution and solvent loss, aligning with the principles of green engineering. acs.orgresearchgate.net

Emerging Green Applications:

Biocompatible Media for Bioprocesses: The low toxicity of pyrrolidinium ILs opens up possibilities for their use in biocatalysis and fermentation processes. Research indicates that selecting appropriate cation-anion combinations can yield ILs that are biocompatible with microorganisms, enabling their use in novel bioprocesses. bohrium.comnih.gov

Sustainable Catalysis: Protic versions of pyrrolidinium-based ILs have shown promise as catalysts in reactions like acetic acid esterification, where their performance can exceed that of ILs with aprotic anions. rsc.org Their role as both solvent and catalyst can simplify process design and reduce waste.

Biomass Transformation: A major challenge in creating a sustainable bio-economy is the efficient processing of biomass. Ionic liquids are being explored for their ability to dissolve and process complex biopolymers like cellulose (B213188). The judicious choice of protic pyrrolidinium-based systems may prove practical for breaking down biomass and separating valuable products. rsc.org

The table below summarizes key findings related to the green chemistry aspects of pyrrolidinium-based ionic liquids.

| Research Area | Key Findings | Potential Impact | Reference |

|---|---|---|---|

| Comparative Toxicity | Pyrrolidinium-based ILs exhibit lower toxicity for normal human dermal fibroblast cells compared to their imidazolium counterparts. | Development of safer, more environmentally friendly heat-transfer fluids and solvents. | acs.orgresearchgate.net |

| Biocompatibility | Pyrrolidinium cations were found to be less toxic than imidazolium cations towards E. coli, with toxicity influenced by alkyl chain length and anion choice. | Enables the design of sustainable bioprocesses using ILs as alternative solvents. | bohrium.comnih.gov |

| Acid Catalysis | Protic pyrrolidinium-based ILs demonstrated higher yields in acetic acid esterification compared to those with aprotic anions. | Creation of efficient and recyclable catalytic systems for green synthesis. | rsc.org |

Exploration of Novel Frontiers in Materials and Energy Science Applications

The exceptional thermal and electrochemical stability of the 1-Methyl-1-propylpyrrolidinium cation makes it a prime candidate for high-performance applications in materials and energy science. mdpi.comresearchgate.net When paired with anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), the resulting ionic liquids exhibit a wide liquid range, non-flammability, and high ionic conductivity, addressing critical safety and performance challenges in energy storage devices. mdpi.comroco.global

Advanced Energy Storage:

Safer Lithium-Ion Batteries: 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C3C1Pyrr][TFSI]) is extensively studied as a non-flammable electrolyte alternative to conventional volatile organic carbonates in lithium-ion batteries. mdpi.comroco.global Binary mixtures of this IL with lithium salts exhibit good ionic conductivity and a wide operating temperature range, which reduces risks like crystallization at low temperatures. mdpi.com Hybrid electrolytes, combining this IL with traditional carbonate-based electrolytes, have also shown improved thermal stability and enhanced cell performance, achieving higher discharge capacities over extended cycling. researchgate.net

Next-Generation Sodium-Ion Batteries: The principles applied to lithium batteries are being extended to other chemistries. The [C3C1Pyrr][TFSI] electrolyte has been successfully used in sodium-based "supercapatteries," demonstrating stable cycling performance. researchgate.net

High-Voltage Supercapacitors: The wide electrochemical window of pyrrolidinium-based ILs is a significant advantage for high-energy-density supercapacitors. science.gov Novel formulations, such as boronium ILs functionalized with N-alkylpyrrolidinium substituents, have demonstrated electrochemical windows exceeding 6 V, paving the way for next-generation high-voltage devices. acs.org

Advanced Materials:

Ionogels and Functional Polymers: Ionic liquids can be incorporated into polymer matrices to create "ionogels"—solid-like materials with high ionic conductivity. mdpi.com These materials are being developed for flexible electronics, sensors, and actuators. The thermal stability and electrochemical properties of 1-Methyl-1-propylpyrrolidinium-based ILs make them attractive for creating robust and high-performance ionogels.

Heat-Transfer Fluids: The high thermal stability of pyrrolidinium ILs makes them promising candidates for heat-transfer fluids. acs.orgresearchgate.net For example, 1-alkyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imides have high decomposition onset temperatures (up to 776 K or 503°C) and a wide liquid range, making them suitable for high-temperature applications where conventional fluids fail. researchgate.net

The table below highlights key performance data for 1-Methyl-1-propylpyrrolidinium-based electrolytes in energy applications.

| Application | Ionic Liquid System | Key Performance Metric | Reference |

|---|---|---|---|

| Lithium Battery Electrolyte | [C3C1Pyrr][TFSI] with LiTFSI | Ionic conductivity of 0.1-0.4 S/m at room temperature; wide liquid range. | mdpi.com |

| Hybrid Li-ion Battery Electrolyte | [C3mpyr][TFSI] mixed with LP30 | Discharge capacity of 148 mAh/g after 100 cycles in LiFePO4/Li cells, surpassing the conventional electrolyte. | researchgate.net |

| Supercapattery | 1 M LiTFSI in Pyr13TFSI | Stable cycling performance in both Li-based and Na-based devices over 1500 cycles. | researchgate.net |

| Heat-Transfer Fluid | [C3C1pyr][NTf2] | High decomposition onset temperature of 771 K (498°C); wide liquid range of ~480 K. | acs.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-methyl-1-propylpyrrolidinium iodide, and how can purity be optimized during purification?

- Methodology : The compound is synthesized via a Menschutkin reaction by heating methyl pyrrolidine with iodopropane in a solvent like 2-propanol under nitrogen at 323 K for 48 hours. Purification involves recrystallization from 2-propanol at 273 K to yield white crystalline solids with >98% purity . Key steps include inert atmosphere maintenance to prevent oxidation and solvent selection to minimize co-crystallization of impurities.

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodology : Use X-ray crystallography to resolve bond distances (e.g., N–C bond: ~1.49 Å) and confirm cation-anion packing. Complement with ¹H/¹³C NMR to verify alkyl chain integration and absence of unreacted precursors. For example, the propyl group’s anticonformation (torsional angle: -177.0°) and pyrrolidinium ring’s envelope conformation can be validated via crystallographic data .

Q. What are the critical physical properties (e.g., molecular weight, thermal transitions) of this ionic liquid?

- Data :

- Molecular weight: 255.14 g/mol .

- Boiling point: 190°C (reported for structurally similar piperidinium analogs) .

- Melting point: Not directly reported for the iodide, but related chloride salts melt at ~323.5 K, suggesting low melting behavior typical of ionic liquids .

Advanced Research Questions

Q. How do hydrogen-bonding interactions between the cation and iodide anion influence the ionic liquid’s macroscopic properties?

- Methodology : Analyze X-ray crystallography data to identify weak C–H⋯I interactions (bond lengths: ~3.6–3.7 Å) that stabilize the lattice. Use Hirshfeld surface analysis to quantify intermolecular contact contributions (e.g., H–H contacts dominate at ~60% of the surface area). These interactions reduce ionic mobility, affecting conductivity (~σ < 1 mS/cm at 25°C for analogous salts) .

Q. What thermal decomposition mechanisms are observed for this compound, and how can they be mitigated?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. Decomposition typically initiates at >200°C due to alkyl chain degradation. Mitigation strategies include anion substitution (e.g., tetrafluoroborate analogs show higher thermal stability) and encapsulation in composite matrices .

Q. How does the alkyl chain conformation (e.g., propyl group anticonformation) impact the ionic liquid’s viscosity and electrochemical stability?

- Methodology : Compare molecular dynamics simulations with experimental viscosity measurements (η ~ cP at 25°C). The propyl group’s anticonformation minimizes steric hindrance, enhancing ion mobility. Electrochemical stability is assessed via cyclic voltammetry, revealing a wide electrochemical window (~4.5 V for pyrrolidinium-based ionic liquids) .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., boiling points) across literature sources?

- Methodology : Cross-validate data using standardized techniques (e.g., ASTM methods for boiling point determination). For example, reported boiling points (e.g., 190°C vs. decomposition observed in TGA) may reflect differences in measurement conditions (e.g., ambient pressure vs. vacuum). Always report experimental parameters (e.g., heating rate, atmosphere) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.